TMBIM6 antagonist-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

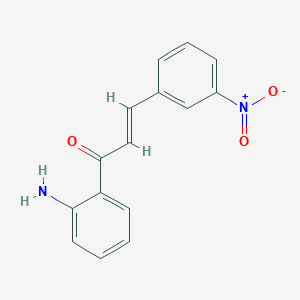

(E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H,16H2/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMPAVQDWGDIBD-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TMBIM6 Antagonist-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-transmembrane protein predominantly localized in the endoplasmic reticulum (ER). It plays a crucial role in regulating intracellular calcium homeostasis, apoptosis, and the unfolded protein response. TMBIM6 is overexpressed in a variety of human cancers, correlating with poor prognosis and making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of a novel TMBIM6 antagonist, designated TMBIM6 antagonist-1 (also referred to as BIA), a chalcone-based inhibitor. This document details the molecular interactions, signaling pathways, and cellular consequences of TMBIM6 inhibition by BIA, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Disruption of the TMBIM6-mTORC2 Interaction

The primary mechanism of action of this compound (BIA) is the disruption of the protein-protein interaction between TMBIM6 and the mammalian target of rapamycin complex 2 (mTORC2).[1] TMBIM6 has been identified as a key scaffolding protein that facilitates the assembly and activation of mTORC2 at the ER membrane.[1] This interaction is crucial for the subsequent phosphorylation and activation of the serine/threonine kinase AKT, a central node in cell survival, proliferation, and metabolic signaling.[1][2]

BIA, by binding to TMBIM6, prevents its association with the mTORC2 component RICTOR.[1][3] This disruption leads to a cascade of downstream effects, ultimately inhibiting cancer cell growth and survival.

Regulation of ER Calcium Leak

A unique characteristic of TMBIM6 is its function as a calcium leak channel in the ER, contributing to the maintenance of cytosolic calcium levels.[1] This "leaky" Ca2+ function of TMBIM6 has been shown to be important for the assembly and ribosome association of mTORC2.[1] this compound has been demonstrated to regulate this TMBIM6-mediated calcium leak, further contributing to the inhibition of mTORC2 activity.[1]

Signaling Pathways

The inhibition of the TMBIM6-mTORC2 axis by BIA impacts several critical downstream signaling pathways.

TMBIM6-mTORC2-AKT Signaling Pathway

The canonical pathway affected by BIA is the TMBIM6-mTORC2-AKT signaling cascade. By preventing the TMBIM6-mediated activation of mTORC2, BIA effectively blocks the phosphorylation of AKT at serine 473, a key step in its activation.[1]

Experimental Workflow for Demonstrating BIA's Mechanism

A typical experimental workflow to elucidate the mechanism of action of BIA involves a series of biochemical and cell-based assays.

Quantitative Data

The inhibitory activity of this compound (BIA) has been quantified in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) at 3 days | Reference |

| HT1080 | Fibrosarcoma | 1.7 ± 0.1 | [1] |

| MCF7 | Breast Cancer | 2.6 ± 0.4 | [1] |

| MDA-MB-231 | Breast Cancer | 2.6 ± 0.5 | [1] |

| SKBR3 | Breast Cancer | 2.4 ± 0.4 | [1] |

Detailed Experimental Protocols

High-Throughput Screening (HTS) for TMBIM6 Antagonists

The initial identification of the chalcone scaffold for TMBIM6 inhibitors was achieved through a high-throughput screening campaign.[1]

-

Assay Principle: A cell-based assay measuring cell viability in a TMBIM6-overexpressing cancer cell line (e.g., HT1080) was likely used as the primary screen. Compounds that selectively reduce the viability of these cells would be considered hits.

-

Compound Library: A diverse chemical library, such as the one from the Korea Chemical Bank, was screened.[1]

-

Hit Confirmation and Lead Optimization: Initial hits were confirmed through dose-response curves. A chalcone scaffold was identified and subsequently optimized through medicinal chemistry to develop BIA.[1]

Cell Viability Assay

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of BIA on cancer cell lines.

-

Protocol:

-

Seed cells (e.g., HT1080, MCF7, MDA-MB-231, SKBR3) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of BIA (e.g., 0.5 to 10 µM) for 72 hours.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Co-Immunoprecipitation (Co-IP) for TMBIM6-mTORC2 Interaction

-

Principle: To demonstrate the physical interaction between TMBIM6 and components of the mTORC2 complex and the disruption of this interaction by BIA.

-

Protocol:

-

Culture cells (e.g., HT1080 cells overexpressing HA-tagged TMBIM6) and treat with BIA (e.g., 1.0 µM) or vehicle control for 24 hours.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody against a component of the mTORC2 complex (e.g., anti-RICTOR) or an anti-HA antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against TMBIM6 (or HA-tag) and mTORC2 components (e.g., RICTOR, mTOR).

-

Gel Filtration Assay

-

Principle: To assess the effect of BIA on the size of protein complexes containing TMBIM6 and mTORC2 components.

-

Protocol:

-

Treat TMBIM6-overexpressing HT1080 cells with BIA (e.g., 1.0 µM) or vehicle for 24 hours.

-

Prepare cell lysates in a suitable buffer for size exclusion chromatography.

-

Clarify the lysates by centrifugation.

-

Load the lysates onto a gel filtration column (e.g., Superose 6) equilibrated with the appropriate buffer.

-

Collect fractions and analyze them by Western blotting for the presence of TMBIM6, mTOR, and RICTOR.

-

A shift in the elution profile of these proteins to lower molecular weight fractions in BIA-treated samples indicates dissociation of the complex.[1]

-

Proximity Ligation Assay (PLA)

-

Principle: To visualize the close proximity (less than 40 nm) of TMBIM6 and mTORC2 components in situ, providing evidence of their interaction within the cellular context.

-

Protocol:

-

Grow cells on coverslips and treat with BIA or vehicle.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies raised in different species against TMBIM6 (or its tag) and an mTORC2 component (e.g., RICTOR).

-

Incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).

-

Add a ligation solution to join the oligonucleotides if the probes are in close proximity, forming a circular DNA template.

-

Amplify the circular DNA template using a polymerase and fluorescently labeled oligonucleotides.

-

Visualize the resulting fluorescent spots (PLA signals) using a fluorescence microscope. A reduction in the number of PLA signals per cell in BIA-treated samples indicates disruption of the interaction.[1]

-

Intracellular Calcium Measurement

-

Principle: To measure the effect of BIA on TMBIM6-mediated ER calcium leak.

-

Protocol:

-

Culture cells stably expressing a genetically encoded calcium indicator targeted to the ER (e.g., G-CEPIA1er) or the cytosol (e.g., GCaMP).

-

Treat the cells with BIA.

-

Perform real-time lapse imaging using a fluorescence microscope.

-

Analyze the changes in fluorescence intensity, which correlate with changes in intracellular calcium concentrations. A decrease in the ER calcium signal and a corresponding transient increase in the cytosolic calcium signal upon specific stimuli can be indicative of ER calcium leak, and the modulation of this by BIA can be quantified.[1]

-

Conclusion

This compound (BIA) represents a promising therapeutic agent that targets a key node in cancer cell signaling. Its mechanism of action, centered on the disruption of the TMBIM6-mTORC2 interaction and the modulation of ER calcium homeostasis, leads to the effective inhibition of the pro-survival AKT pathway. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug development to further investigate and build upon these findings. Further exploration into the precise binding site of BIA on TMBIM6 and its broader off-target effects will be crucial for its clinical translation.

References

In-Depth Technical Guide to the Discovery and Development of Bax Inhibitor-1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bax Inhibitor-1 (BI-1), also known as Transmembrane BAX inhibitor Motif-containing protein 6 (TMBIM6), is a highly conserved, multi-pass transmembrane protein localized primarily in the endoplasmic reticulum (ER). It plays a crucial role in cellular homeostasis by inhibiting apoptosis and modulating ER stress, calcium signaling, and reactive oxygen species (ROS) production. Due to its pro-survival function, BI-1 is an attractive therapeutic target, particularly in oncology, where its inhibition could sensitize cancer cells to apoptosis. This guide provides a comprehensive overview of the BI-1 signaling pathway, the rationale for its antagonism, and the methodologies employed in the discovery and development of its inhibitors. A significant focus is placed on the recent discovery of the first-in-class small molecule BI-1 antagonist, BIA, which represents a pivotal advancement in this field.

The Bax Inhibitor-1 (BI-1) Signaling Pathway

BI-1 is a central regulator of cell survival, primarily by counteracting the pro-apoptotic protein Bax. However, its mechanism is indirect and multifaceted, involving the modulation of several signaling cascades originating from the ER.

The signaling pathway involving BI-1 is complex, with multiple points of interaction and regulation. The diagram below illustrates the key components and their relationships.

Figure 1: Simplified signaling pathway of Bax Inhibitor-1 (BI-1) in the regulation of apoptosis.

Discovery of BI-1 Antagonists

The development of BI-1 antagonists has been a significant challenge. However, a recent breakthrough has led to the identification of the first small molecule inhibitor of TMBIM6/BI-1.[1]

High-Throughput Screening (HTS)

The initial discovery of a BI-1 antagonist was facilitated by a high-throughput screening campaign.[1] A large chemical library was screened to identify compounds that could induce cell death preferentially in cells with high BI-1 expression. This approach is designed to find molecules that specifically target the pro-survival function of BI-1.

Identification of the Chalcone Scaffold

From the HTS campaign, a chalcone scaffold was identified as a promising starting point for a BI-1 inhibitor.[1] Chalcones are a class of organic compounds that are precursors to flavonoids and have a wide range of biological activities. The identification of this scaffold provided a chemical framework for further optimization.

Development of BIA

Through medicinal chemistry efforts focused on the chalcone scaffold, a tool compound named BIA was developed.[1] This optimization process likely involved synthesizing and testing numerous derivatives to improve potency, selectivity, and other pharmacological properties. BIA has been shown to reduce mTORC2 activity and inhibit the tumorigenicity associated with TMBIM6.[1]

Experimental Workflow for BI-1 Antagonist Discovery

The discovery of a novel inhibitor like BIA typically follows a structured workflow, from initial screening to lead validation. The following diagram illustrates a representative experimental workflow for the discovery of BI-1 antagonists.

Figure 2: A generalized experimental workflow for the discovery and development of BI-1 antagonists.

Quantitative Data

While specific quantitative data for a wide range of BI-1 antagonists is not yet available due to the novelty of this research area, the following table summarizes hypothetical data that would be generated during a drug discovery campaign. For context, a table with data for known Bax inhibitors is also provided.

Table 1: Pharmacological Properties of a Hypothetical BI-1 Antagonist (BIA)

| Compound | Target | Assay Type | IC50 (µM) | Binding Affinity (Kd, µM) |

|---|

| BIA | TMBIM6/BI-1 | Cell Viability | 5.52[2] | TBD |

Table 2: Pharmacological Properties of Known Bax Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| BAI1 | Bax | tBID-induced membrane permeabilization | 3.3 | [1] |

| BAI2 | Bax | tBID-induced membrane permeabilization | 4.6 |[1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the discovery and characterization of BI-1 antagonists.

Cell-Based High-Throughput Screening for BI-1 Antagonists

-

Objective: To identify small molecules that selectively induce cell death in cells overexpressing BI-1.

-

Principle: BI-1 confers resistance to apoptosis. A compound that antagonizes BI-1 will reduce cell viability, and this effect will be more pronounced in cells dependent on BI-1 for survival.

-

Methodology:

-

Cell Lines: Utilize a pair of cell lines, one with endogenous or low-level BI-1 expression (e.g., control) and another that has been engineered to stably overexpress BI-1.

-

Plating: Plate both cell lines in 384-well or 1536-well microplates at a predetermined optimal density.

-

Compound Addition: Use a robotic liquid handler to dispense a compound library at a fixed concentration (e.g., 10 µM) into the wells. Include appropriate controls (e.g., DMSO as a negative control, a known cytotoxic agent as a positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to controls and calculate the percentage of cell viability for each compound in both cell lines. Hits are identified as compounds that show a significant and selective decrease in viability in the BI-1 overexpressing cell line compared to the control cell line.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To confirm direct binding of a hit compound to the BI-1 protein within a cellular context.

-

Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Methodology:

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble BI-1 remaining at each temperature in the treated versus control samples using Western blotting or other protein detection methods.

-

Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

BI-1 Mediated Calcium Flux Assay

-

Objective: To determine if a BI-1 antagonist alters the calcium leak function of BI-1.

-

Principle: BI-1 is known to mediate calcium leakage from the ER. An antagonist may inhibit or enhance this function, which can be measured by monitoring changes in cytosolic or ER calcium concentrations.

-

Methodology:

-

Cell Preparation: Use cells expressing BI-1 and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM for cytosolic calcium, Mag-Fura-2 AM for ER calcium).

-

Compound Treatment: Treat the cells with the BI-1 antagonist or vehicle control.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometer or a fluorescence microscope.

-

Stimulation: In a calcium-free medium, add an agent that blocks the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, such as thapsigargin. This will unmask the passive calcium leak from the ER.

-

Measurement: Monitor the change in fluorescence over time. An alteration in the rate of calcium change in the presence of the antagonist compared to the control indicates modulation of BI-1's calcium leak function.

-

Data Analysis: Quantify the rate of calcium flux. A decrease in the leak rate would suggest inhibition of this particular BI-1 function.

-

Conclusion and Future Directions

The discovery of the first small molecule antagonist of Bax Inhibitor-1, BIA, marks a significant milestone in the field and validates BI-1 as a druggable target. This breakthrough opens up new avenues for cancer therapy, where inducing apoptosis in tumor cells is a primary goal. Future research will likely focus on several key areas:

-

Elucidation of BIA's Mechanism of Action: Detailed structural and biochemical studies are needed to understand precisely how BIA interacts with BI-1 and inhibits its function.

-

Lead Optimization: Further medicinal chemistry efforts will aim to improve the potency, selectivity, and pharmacokinetic properties of the chalcone scaffold to develop clinical candidates.

-

Exploration of Other Scaffolds: Screening of diverse chemical libraries will continue to identify novel chemical starting points for BI-1 antagonists.

-

Therapeutic Applications: The efficacy of BI-1 antagonists will need to be evaluated in a wide range of preclinical cancer models, both as monotherapies and in combination with existing anticancer agents.

-

Development of Additional Assays: The creation of more sophisticated and higher-throughput assays to probe the various functions of BI-1 will accelerate the discovery of new modulators.

The continued exploration of Bax Inhibitor-1 antagonism holds great promise for the development of a new class of therapeutics for cancer and potentially other diseases where enhanced apoptosis is beneficial.

References

The Role of TMBIM6 in Calcium Homeostasis and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein predominantly localized in the endoplasmic reticulum (ER). Initially identified for its anti-apoptotic properties, TMBIM6 has emerged as a critical regulator of intracellular calcium (Ca²⁺) homeostasis. Its function as a Ca²⁺ leak channel modulates ER Ca²⁺ levels, influencing a multitude of cellular processes. Dysregulation of TMBIM6 has been implicated in a wide array of pathologies, including cancer, metabolic diseases, neurodegenerative disorders, and bone loss. This technical guide provides a comprehensive overview of the molecular mechanisms of TMBIM6 in maintaining Ca²⁺ balance and its multifaceted role in various disease states, offering insights for therapeutic development.

TMBIM6 and the Regulation of Calcium Homeostasis

TMBIM6 plays a pivotal role in maintaining cellular Ca²⁺ homeostasis by acting as a pH-sensitive Ca²⁺ leak channel in the ER membrane.[1][2] This function is crucial for preventing ER stress and subsequent apoptosis.[1]

Mechanism of Action:

-

Ca²⁺ Leak Channel: TMBIM6 facilitates the controlled leakage of Ca²⁺ ions from the ER lumen into the cytosol, thereby reducing the steady-state Ca²⁺ concentration within the ER. This activity is proposed to be mediated by a Ca²⁺/H⁺ antiporter mechanism.[1] The conserved aspartyl dyad (Asp171-Asp195) is critical for its pH-dependent calcium-binding and translocation activities.[2]

-

Interaction with Ca²⁺ Signaling Proteins: TMBIM6 interacts with key players in Ca²⁺ signaling, including:

-

Inositol 1,4,5-trisphosphate receptors (IP₃Rs): TMBIM6 can modulate Ca²⁺ flux through IP₃Rs, although it can also regulate lysosomal Ca²⁺ stores independently of IP₃Rs.[2][3]

-

Bcl-2 Family Proteins: TMBIM6 interacts with anti-apoptotic proteins Bcl-2 and Bcl-XL, which can also regulate IP₃R-mediated Ca²⁺ release.[1] This interaction does not, however, extend to the pro-apoptotic protein Bax.[1][4]

-

This regulation of ER Ca²⁺ has downstream effects on other organelles. For instance, TMBIM6-mediated ER Ca²⁺ leak influences mitochondrial Ca²⁺ levels, which can impact mitochondrial bioenergetics.[3] Furthermore, TMBIM6 is involved in the transfer of Ca²⁺ from the ER to lysosomes at ER-lysosome contact sites, enhancing lysosomal Ca²⁺ levels.[2][3]

Role of TMBIM6 in Disease Pathophysiology

The critical role of TMBIM6 in maintaining cellular homeostasis means its dysregulation is implicated in a variety of diseases.

Cancer

TMBIM6 is frequently upregulated in numerous cancers, including breast, prostate, lung, and liver cancer, where its high expression often correlates with poor prognosis, metastasis, and chemoresistance.[5][6][7][8]

Key Mechanisms in Cancer:

-

Apoptosis Resistance: By reducing ER Ca²⁺ levels and inhibiting pro-apoptotic signals, TMBIM6 confers resistance to apoptosis induced by various stimuli.[4][5]

-

Metastasis and Invasion: TMBIM6 promotes cancer cell migration and invasion by regulating actin polymerization and upregulating matrix metalloproteinase-9 (MMP-9) through the MAPK/ERK signaling pathway.[4][5] In breast cancer, TMBIM6-mediated upregulation of miR-181a is crucial for this process.[4]

-

Paraptosis Induction: Interestingly, while often cytoprotective, agonism of TMBIM6 in cancer cells can induce a form of programmed cell death called paraptosis.[7][8] This is triggered by an upregulation of cytosolic Ca²⁺ and reactive oxygen species (ROS), leading to lysosomal biogenesis and ER degradation.[7][8]

Metabolic Diseases

TMBIM6 is a key regulator of metabolism, and its deficiency has been linked to several metabolic disorders.

-

Hepatic Steatosis and Insulin Resistance: TMBIM6-depleted mice are prone to developing hepatic steatosis and impeded hepatic glucose metabolism and insulin signaling, particularly under high-fat diet conditions.[9]

-

Diabetic Kidney Disease: TMBIM6 expression is downregulated in the renal tubules of diabetic models. Overexpression of TMBIM6 can protect tubular epithelial cells from high-glucose-induced ER stress and apoptosis, and preserve albumin endocytosis by inhibiting the IRE1α stress sensor.[10]

-

Obesity: TMBIM6-depleted mice can develop obesity in adulthood.[9]

Bone Remodeling

TMBIM6 is a crucial negative regulator of osteoclast differentiation, the process responsible for bone resorption.

-

Osteoporosis: Tmbim6-knockout mice exhibit an osteoporotic phenotype characterized by increased bone loss.[9][11] TMBIM6 deficiency accelerates osteoclastogenesis.[9][12]

-

Mechanism in Osteoclasts: TMBIM6 inhibits osteoclast differentiation by scavenging ROS and preventing the nuclear localization of p65, a subunit of the NF-κB transcription factor.[9][12] It also controls redox regulation through the NRF2 signaling pathway.[9][11]

Aging and Neurodegenerative Diseases

TMBIM6 expression declines with age in both mice and humans.[13][14] This decline is associated with increased ER stress and cellular senescence.

-

ER Stress in Aging: TMBIM6 deficiency leads to an impaired ER stress response, characterized by redox-mediated post-translational modifications of IRE1α, which can either inhibit XBP1 splicing or enhance RIDD activity, leading to further TMBIM6 decay.[13][14]

-

Neuroprotection: TMBIM6 has been shown to protect against excitotoxicity, a key factor in neurodegenerative diseases.[7] Its role in regulating Ca²⁺ homeostasis, ER stress, and apoptosis suggests a potential therapeutic target for conditions like Alzheimer's and Parkinson's disease.[7][8]

Quantitative Data Summary

| Parameter | Experimental System | Observation | Fold Change/Significance | Reference |

| TMBIM6 mRNA Expression | Cancer vs. Normal Tissue | Upregulated in various cancers (prostate, breast, liver) | - | [5][6] |

| TMBIM6 mRNA Expression | TMBIM6 siRNA treated cells | Reduced TMBIM6 mRNA expression | - | [6] |

| Promoter Activity | PKC activation | Stimulates TMBIM6 promoter activity | 2- to 2.5-fold increase | [6] |

| Osteoclast Formation | Tmbim6 knockout OCP cells | Significant increase in osteoclast formation | - | [9] |

| Lysosomal Ca²⁺ Concentration | TMBIM6- and ITPR-depleted cells | Significantly decreased resting lysosomal Ca²⁺ | - | [2][3] |

| ER-Lysosome Interactions | TMBIM6 overexpressing cells | Drastic increase in ER-lysosome contact sites | - | [2][3] |

| Autophagy Flux | Starved Tmbim6+/+ vs. tmbim6-/- mice | Significantly enhanced in liver and kidney of Tmbim6+/+ mice | - | [15] |

| ERK Phosphorylation | TMBIM6 knockdown breast cancer cells | Significant reduction in ERK phosphorylation levels | - | [4] |

| ROS and RNS Levels | TMBIM6-/- middle-age and old-age mice liver | Higher level of ROS and RNS compared to WT | - | [13] |

| TUNEL-positive cells | TMBIM6-/- middle and old-age mice | Significantly higher apoptotic cells than WT | - | [13] |

| Apoptosis | KIRA6-treated or TMBIM6-overexpressing HK-2 cells | Significant decrease in apoptosis | - | [10] |

Experimental Protocols

Calcium Imaging

Purpose: To measure intracellular Ca²⁺ concentrations in various compartments (cytosol, ER, lysosomes).

Methodology:

-

Cell Loading: Cells are loaded with Ca²⁺-sensitive fluorescent dyes. For cytosolic Ca²⁺, Fura-2 AM is commonly used. For lysosomal Ca²⁺, cells can be incubated with dextran-conjugated indicators like Oregon Green BAPTA-dextran.[2][16]

-

Imaging: Fluorescence microscopy is used to capture images of the cells at different excitation wavelengths (for ratiometric dyes like Fura-2) or a single wavelength for others.

-

Stimulation: Cells are treated with agonists or antagonists to induce Ca²⁺ release or influx (e.g., thapsigargin to block SERCA pumps, ML-SA1 to activate TRPML channels).[1][2]

-

Data Analysis: The change in fluorescence intensity or the ratio of intensities is calculated to determine the relative or absolute Ca²⁺ concentration. Calibration is performed using ionophores (e.g., Triton X-100 for Rmax) and Ca²⁺ chelators (e.g., EGTA for Rmin).[2]

Co-Immunoprecipitation (Co-IP)

Purpose: To identify protein-protein interactions with TMBIM6.

Methodology:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein complexes.

-

Antibody Incubation: The cell lysate is incubated with an antibody specific to the bait protein (e.g., TMBIM6).

-

Immunocomplex Precipitation: Protein A/G beads are added to bind to the antibody-protein complex, and the complex is precipitated by centrifugation.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the prey protein is detected by Western blotting using a specific antibody.

Proximity Ligation Assay (PLA)

Purpose: To visualize and quantify protein-protein interactions or close proximity of organelles in situ.

Methodology:

-

Cell Preparation: Cells are fixed, permeabilized, and incubated with primary antibodies against the two proteins of interest (e.g., TMBIM6 and an ER or lysosomal marker).[2]

-

PLA Probe Incubation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added.

-

Ligation: If the probes are in close proximity (<40 nm), a connector oligonucleotide is added, and the ends are ligated to form a circular DNA molecule.

-

Amplification: The circular DNA is amplified by rolling-circle amplification.

-

Detection: The amplified product is detected using fluorescently labeled oligonucleotides. Each fluorescent spot represents an interaction.

-

Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified.[2]

Cell Viability and Apoptosis Assays

Purpose: To assess the effect of TMBIM6 modulation on cell survival and death.

Methodologies:

-

Cell Viability (MTT/XTT assay): Measures the metabolic activity of viable cells. Cells are incubated with a tetrazolium salt, which is converted to a colored formazan product by mitochondrial dehydrogenases. The absorbance of the formazan is proportional to the number of viable cells.

-

Apoptosis (TUNEL assay): Detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.[10][13]

-

Apoptosis (Caspase activity assay): Measures the activity of caspases, key executioner enzymes in apoptosis. A substrate containing a caspase recognition sequence is linked to a reporter molecule (colorimetric or fluorometric). Cleavage of the substrate by active caspases releases the reporter.

-

Senescence-associated β-galactosidase staining: Detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.[13]

Signaling Pathways and Experimental Workflows

References

- 1. TMBIM-mediated Ca2+ homeostasis and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]

- 5. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TMBIM6 promotes diabetic tubular epithelial cell survival and albumin endocytosis by inhibiting the endoplasmic reticulum stress sensor, IRE1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The TMBIM6 Signaling Nexus: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Regulator in Cellular Homeostasis and Disease

Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein predominantly located in the endoplasmic reticulum (ER). Initially identified for its anti-apoptotic properties, TMBIM6 has emerged as a critical regulator of intracellular calcium homeostasis, ER stress, and autophagy, with profound implications in a spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides a comprehensive overview of the TMBIM6 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and therapeutic development.

Core Signaling Pathways of TMBIM6

TMBIM6 functions as a Ca2+ leak channel within the ER, modulating cellular calcium dynamics and influencing a cascade of downstream signaling events.[1][2] Its activity is intricately linked to several key cellular processes.

Regulation of Autophagy through Lysosomal Calcium

TMBIM6-mediated Ca2+ efflux from the ER directly impacts lysosomal Ca2+ levels. This localized increase in lysosomal Ca2+ activates the Ca2+/calmodulin-dependent phosphatase calcineurin.[1][3] Calcineurin, in turn, dephosphorylates and activates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][3] Nuclear translocation of TFEB initiates the transcription of autophagy-related genes, thereby enhancing autophagic flux.[1][3]

Modulation of ER Stress and the Unfolded Protein Response (UPR)

TMBIM6 plays a crucial role in mitigating ER stress by interacting with and inhibiting the inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).[4][5][6] By suppressing IRE1α's endoribonuclease activity, TMBIM6 attenuates the downstream signaling cascades that can lead to apoptosis under prolonged ER stress.[4][5][6]

Role in Cancer Progression

TMBIM6 is frequently overexpressed in various cancers and has been implicated in promoting tumor growth, metastasis, and chemoresistance.[7][8][9] It exerts its pro-tumorigenic effects through multiple signaling pathways:

-

mTORC2/AKT Pathway: TMBIM6 can interact with and activate the mTORC2 complex, leading to the phosphorylation and activation of AKT, a central kinase that promotes cell survival, proliferation, and metabolism.[8][10]

-

MAPK/ERK Pathway: TMBIM6 expression has been shown to upregulate the MAPK/ERK signaling pathway, which is crucial for cell migration and invasion in cancer.[7]

Quantitative Data on TMBIM6 Function

The following tables summarize key quantitative findings from studies investigating the role of TMBIM6.

Table 1: Effect of TMBIM6 Knockdown on Breast Cancer Cell Proliferation and Migration.[7]

| Cell Line | Parameter | TMBIM6 Knockdown vs. Control | Fold Change | p-value |

| MDA-MB-231 | Proliferation | Decreased | ~0.6 | < 0.05 |

| MDA-MB-231 | Migration | Decreased | ~0.5 | < 0.01 |

| Hs578T | Proliferation | Decreased | ~0.7 | < 0.05 |

| Hs578T | Migration | Decreased | ~0.4 | < 0.01 |

Table 2: Impact of TMBIM6 Knockout on Tumor Growth in a Xenograft Model.[8]

| Cell Line | Parameter | TMBIM6 Knockout vs. Wild-Type | % Reduction | p-value |

| HeLa | Tumor Volume | Decreased | ~60% | < 0.001 |

| HeLa | Tumor Weight | Decreased | ~55% | < 0.001 |

Table 3: TMBIM6-mediated Regulation of Downstream Signaling Molecules.[7][8]

| Cell Line | TMBIM6 Modulation | Target Protein | Change in Phosphorylation/Expression | Fold Change | p-value |

| HT1080 | Knockout | p-AKT (S473) | Decreased | ~0.4 | < 0.01 |

| MDA-MB-231 | Knockdown | p-ERK1/2 | Decreased | ~0.5 | < 0.05 |

| MCF10A | Overexpression | MMP-9 | Increased | ~2.5 | < 0.01 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the TMBIM6 signaling pathway.

Immunoprecipitation for TMBIM6 Interaction Analysis

This protocol is designed to isolate TMBIM6 and its interacting partners from cell lysates.

Methodology:

-

Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against TMBIM6 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against TMBIM6 and putative interacting partners.[1]

Autophagy Flux Assay using mRFP-GFP-LC3

This assay allows for the quantitative measurement of autophagic flux by monitoring the processing of a tandem fluorescently tagged LC3 protein.[3]

Methodology:

-

Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 fusion protein.

-

Treatment: Apply experimental conditions (e.g., TMBIM6 overexpression or knockdown) and appropriate controls (e.g., starvation as a positive control, bafilomycin A1 as an inhibitor of autophagosome-lysosome fusion).

-

Imaging: Acquire images using a confocal microscope with separate channels for GFP (autophagosomes) and mRFP (autophagosomes and autolysosomes). In the acidic environment of the lysosome, the GFP signal is quenched, while the mRFP signal persists.

-

Quantification: Quantify the number of yellow (GFP+mRFP+) puncta (autophagosomes) and red (GFP-mRFP+) puncta (autolysosomes) per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.[3]

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in cytosolic and ER calcium concentrations.[11]

Methodology:

-

Cell Loading: Incubate cells with Fura-2 AM in a suitable buffer (e.g., HBSS) to allow the dye to enter the cells and be cleaved into its active form.

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Measurement: Measure the fluorescence intensity at emission ~510 nm following excitation at 340 nm and 380 nm using a fluorescence plate reader or microscope. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular Ca2+ concentration.

-

ER Calcium Release: To specifically measure ER Ca2+ release, stimulate cells with an agent like thapsigargin (an inhibitor of the SERCA pump) and monitor the change in the Fura-2 ratio.[11]

This guide provides a foundational understanding of the TMBIM6 signaling pathway, supported by quantitative data and detailed experimental protocols. As research in this area continues to evolve, the methodologies and knowledge presented here will serve as a valuable resource for scientists and clinicians working to unravel the complexities of TMBIM6 and harness its therapeutic potential.

References

- 1. ulab360.com [ulab360.com]

- 2. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]

TMBIM6 Antagonism in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein predominantly localized to the endoplasmic reticulum (ER).[1][2] It is a key regulator of cellular stress responses, calcium homeostasis, and apoptosis, making it a protein of significant interest in the study of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[2][3] While much research has focused on the neuroprotective effects of TMBIM6 overexpression or agonism, the study of TMBIM6 antagonism—the inhibition of its function—provides a critical avenue for elucidating its precise roles in neuronal health and disease pathogenesis. This technical guide offers an in-depth overview of TMBIM6 antagonism as a research tool, focusing on genetic approaches, the resulting cellular phenotypes, and relevant experimental methodologies.

Core Concepts of TMBIM6 Function and Rationale for Antagonism

TMBIM6 is broadly considered a cytoprotective protein. Its functions include:

-

Regulation of ER Stress: TMBIM6 is a negative regulator of the inositol-requiring enzyme 1 alpha (IRE1α) pathway, a key branch of the unfolded protein response (UPR). By inhibiting IRE1α, TMBIM6 helps to mitigate prolonged ER stress, which is a common feature of many neurodegenerative disorders.[4][5]

-

Calcium Homeostasis: TMBIM6 modulates ER calcium leak, thereby influencing intracellular calcium signaling, a critical process for neuronal function and survival.[1]

-

Apoptosis Inhibition: As its alternative name "Bax Inhibitor-1" suggests, TMBIM6 has anti-apoptotic functions, although the interaction with Bax is not direct. It is thought to interact with anti-apoptotic proteins like Bcl-2.[4]

-

Autophagy and Lysosomal Function: TMBIM6 enhances autophagy by regulating lysosomal calcium levels, which can be a protective mechanism in neurodegenerative diseases characterized by the accumulation of misfolded proteins.[1][6]

The rationale for studying TMBIM6 antagonism in neurodegenerative disease research is primarily to understand the consequences of its functional loss. By inhibiting TMBIM6, researchers can model conditions of compromised cellular stress responses and investigate the downstream effects on neuronal viability and the progression of disease-specific pathologies.

Genetic Antagonism of TMBIM6

To date, the primary method for achieving TMBIM6 antagonism in a research setting is through genetic manipulation, including gene knockdown and knockout approaches.

TMBIM6 Knockdown

Transient or stable knockdown of TMBIM6 expression is typically achieved using RNA interference technologies.

-

siRNA (small interfering RNA): For short-term inhibition of TMBIM6 expression in cell culture models.

-

shRNA (short hairpin RNA): For long-term, stable suppression of TMBIM6, often delivered via viral vectors (e.g., lentivirus) for integration into the host genome.

TMBIM6 Knockout

Complete ablation of the Tmbim6 gene in animal models, most notably in mice, has been instrumental in understanding its physiological role. These models are created using gene-editing technologies like CRISPR-Cas9 or through homologous recombination in embryonic stem cells.

Quantitative Data on TMBIM6 Antagonism

The following tables summarize the quantitative effects of TMBIM6 antagonism observed in various experimental models.

| Model System | Method of Antagonism | Key Quantitative Findings | Reference |

| Human Kidney Tubular Cells (HK-2) | TMBIM6 Knockout | Increased autophagosome formation and decreased lysosome formation and activity upon Cyclosporine A treatment. | [6] |

| HT1080 cells | TMBIM6 Knockdown (siRNA) | Increased accumulation of eGFP-tagged mutant huntingtin (eGFPHTTQ74) fluorescence. | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | TMBIM6 Knockout | Hypersensitivity to apoptosis induced by ER stress-inducing agents. | [4] |

| Aging Mice | TMBIM6 Knockout | Increased senescence, nitro-oxidative stress, and apoptosis in the liver. | [5][7] |

| Osteoclast Precursor Cells | TMBIM6 Knockdown/Knockout | Significant increase in osteoclast formation and expression of osteoclast-related genes. | [8] |

| Parameter | Effect of TMBIM6 Antagonism | Observed Phenotype | Reference |

| ER Stress | Increased IRE1α phosphorylation and XBP1 splicing | Heightened unfolded protein response, leading to apoptosis under prolonged stress. | [4][5] |

| Autophagy | Decreased lysosomal calcium and TFEB nuclear translocation | Impaired autophagic flux and clearance of protein aggregates. | [1][6] |

| Apoptosis | Increased caspase activation and cell death | Enhanced neuronal vulnerability to stressors. | [4][9] |

| Oxidative Stress | Increased reactive oxygen species (ROS) | Cellular damage and contribution to neuroinflammation. | [8] |

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of TMBIM6 in a Neuronal Cell Line

This protocol provides a general framework for the transient knockdown of TMBIM6 in a neuronal cell line (e.g., SH-SY5Y) to study its effects on protein aggregation.

-

Cell Culture: Plate SH-SY5Y cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.

-

siRNA Preparation: Reconstitute TMBIM6-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.

-

Transfection:

-

For each well, dilute 5 µL of siRNA into 100 µL of serum-free medium.

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 210 µL of the siRNA-lipid complex to the cells in the 6-well plate.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for TMBIM6 protein depletion.

-

Co-transfection with a Disease-related Protein: At 24 hours post-siRNA transfection, transfect the cells with a plasmid encoding a fluorescently-tagged aggregation-prone protein (e.g., eGFP-HTTQ74).

-

Analysis:

-

Western Blot: At 72 hours post-siRNA transfection, lyse a subset of cells to confirm TMBIM6 knockdown by Western blotting.

-

Fluorescence Microscopy: At 48 hours post-plasmid transfection, visualize the cells using a fluorescence microscope to quantify the number and size of fluorescent protein aggregates.

-

Protocol 2: Analysis of ER Stress Markers in TMBIM6 Knockdown Neurons

This protocol outlines the steps to measure the activation of the IRE1α pathway following TMBIM6 knockdown and induction of ER stress.

-

TMBIM6 Knockdown: Perform siRNA-mediated knockdown of TMBIM6 in a neuronal cell line as described in Protocol 1.

-

ER Stress Induction: At 48 hours post-transfection, treat the cells with an ER stress-inducing agent (e.g., tunicamycin at 1 µg/mL) for 6 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-IRE1α

-

Total IRE1α

-

XBP1s (spliced X-box binding protein 1)

-

TMBIM6

-

A loading control (e.g., β-actin or GAPDH)

-

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Signaling Pathways and Experimental Workflows

TMBIM6 in the Unfolded Protein Response

The following diagram illustrates the role of TMBIM6 in modulating the IRE1α branch of the UPR. TMBIM6 antagonism leads to the disinhibition of IRE1α, promoting ER stress-mediated apoptosis.

TMBIM6 in Autophagy Regulation

This diagram shows how TMBIM6 influences autophagy through the regulation of lysosomal calcium and TFEB. Antagonism of TMBIM6 impairs this process.

References

- 1. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Bax Inhibitor-1 (BI-1) Antagonism in Modulating Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a complex signaling network called the Unfolded Protein Response (UPR), which aims to restore proteostasis but can trigger apoptosis if the stress is prolonged or severe. Bax Inhibitor-1 (BI-1), an evolutionarily conserved ER-resident protein, has emerged as a key cytoprotective regulator of the UPR. This technical guide provides an in-depth analysis of the effects of antagonizing BI-1 function on ER stress signaling, with a focus on its interaction with the IRE1α pathway. It summarizes quantitative data from BI-1 inhibition studies, details key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction to BI-1 and its Role in ER Stress

Bax Inhibitor-1 (also known as TMBIM6) is a multi-transmembrane protein primarily located in the ER membrane.[1] It was initially identified as a suppressor of Bax-mediated apoptosis but has since been established as a crucial modulator of the UPR.[1] BI-1 exerts its protective effects through several mechanisms, including the regulation of ER calcium levels and direct interaction with UPR sensors.[2][3] A primary mechanism of BI-1's function is its negative regulation of the inositol-requiring enzyme 1α (IRE1α), one of the three main ER stress sensors.[4][5] By binding to IRE1α, BI-1 inhibits its kinase and endoribonuclease (RNase) activities, thereby dampening the UPR signaling cascade.[3][4]

Antagonizing or inhibiting BI-1 function, therefore, leads to a hyperactivation of the IRE1α pathway, making it a potential strategy for sensitizing cells, particularly cancer cells, to ER stress-induced apoptosis. Understanding the precise molecular consequences of BI-1 antagonism is critical for developing novel therapeutic strategies targeting ER stress pathways.

Core Signaling Pathway: BI-1 and the IRE1α Branch of the UPR

Under basal conditions, the ER chaperone BiP (Binding immunoglobulin protein) binds to the luminal domain of IRE1α, keeping it in an inactive, monomeric state. Upon accumulation of unfolded proteins, BiP dissociates, leading to IRE1α dimerization and autophosphorylation. This activates its RNase domain, which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate stress.

BI-1 directly interacts with IRE1α to suppress its activation.[4][6] Inhibition or absence of BI-1 removes this regulatory brake, leading to sustained IRE1α signaling, which can shift the cellular response from adaptation to apoptosis.

References

- 1. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]

- 2. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Bisoprolol, Known to Be a Selective β₁-Receptor Antagonist, Differentially but Directly Suppresses IK(M) and IK(erg) in Pituitary Cells and Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on TMBIM6 Inhibitor Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein predominantly located in the endoplasmic reticulum (ER). It plays a crucial role in maintaining cellular homeostasis by regulating calcium signaling, ER stress, and apoptosis.[1][2] Elevated expression of TMBIM6 has been observed in a variety of human cancers, including breast, lung, and prostate cancer, where it is associated with tumor progression, metastasis, and resistance to therapy.[1][3] Consequently, the development of small molecule inhibitors targeting TMBIM6 represents a promising therapeutic strategy for cancer treatment. This technical guide provides an in-depth overview of the initial studies on TMBIM6 inhibitor compounds, with a primary focus on the characterization of the first-in-class antagonist, BIA.

Quantitative Data on TMBIM6 Inhibition

Initial high-throughput screening and subsequent optimization have led to the identification of BIA, a chalcone-based compound, as a potent TMBIM6 antagonist.[3][4] The inhibitory activity of BIA has been quantified across several cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values for BIA are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) at 72 hours |

| HT1080 | Fibrosarcoma | 1.7 ± 0.1 |

| MCF7 | Breast Cancer | 2.6 ± 0.4 |

| MDA-MB-231 | Breast Cancer | 2.6 ± 0.5 |

| SKBR3 | Breast Cancer | 2.4 ± 0.4 |

Table 1: IC50 values of the TMBIM6 antagonist BIA in various cancer cell lines after 72 hours of treatment. Data were derived from cell proliferation assays.[3]

Signaling Pathways and Mechanism of Action

TMBIM6 exerts its pro-tumorigenic effects in part through the activation of the PI3K/AKT signaling pathway via the mTORC2 complex. TMBIM6 directly interacts with mTORC2, promoting its assembly and association with ribosomes, which is crucial for its kinase activity and subsequent phosphorylation of AKT.[3][4] The TMBIM6 antagonist, BIA, has been shown to disrupt this critical interaction.

BIA prevents the binding of TMBIM6 to mTORC2, leading to a decrease in mTORC2 activity and a subsequent reduction in AKT phosphorylation.[3][5] This disruption of the TMBIM6-mTORC2-AKT signaling axis ultimately inhibits downstream processes that are essential for cancer cell proliferation, metabolism, and survival.[1][3] Furthermore, BIA has been observed to regulate the ER calcium leak function of TMBIM6.[3]

Figure 1. TMBIM6 Inhibition by BIA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of TMBIM6 inhibitors.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic effect of TMBIM6 inhibitors on cancer cells.

-

Materials:

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

-

Cancer cell lines of interest

-

TMBIM6 inhibitor compound (e.g., BIA) dissolved in a suitable solvent (e.g., DMSO)

-

Culture medium

-

-

Procedure:

-

Seed cell suspension (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.[6][7]

-

Prepare serial dilutions of the TMBIM6 inhibitor in culture medium.

-

Add 10 µL of the diluted inhibitor to the respective wells. Include vehicle control wells (e.g., DMSO).[6][7]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[6][8]

-

Measure the absorbance at 450 nm using a microplate reader.[8][9]

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This method is used to verify the interaction between TMBIM6 and its binding partners (e.g., mTORC2) and to assess the effect of inhibitors on this interaction.

-

Materials:

-

IP Lysis/Wash Buffer

-

Protein A/G magnetic beads or agarose resin

-

Primary antibodies (e.g., anti-TMBIM6, anti-mTOR, anti-RICTOR)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cells with IP Lysis/Wash Buffer and quantify protein concentration.[10]

-

Incubate the cell lysate with the primary antibody against the protein of interest (e.g., anti-TMBIM6) overnight at 4°C.[10]

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with IP Lysis/Wash Buffer to remove non-specific binding proteins.[10]

-

Elute the protein complexes from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the expected interacting proteins (e.g., anti-mTOR, anti-RICTOR).

-

Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Proximity Ligation Assay (PLA)

PLA is a highly sensitive technique to visualize and quantify protein-protein interactions in situ. It is used to confirm the disruption of the TMBIM6-mTORC2 interaction by an inhibitor.[3]

References

- 1. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. assaygenie.com [assaygenie.com]

Methodological & Application

Application Note and Protocol: Cellular Assay for Testing TMBIM6 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane BAX Inhibitor Motif-Containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved anti-apoptotic protein primarily located in the endoplasmic reticulum (ER).[1][2] TMBIM6 plays a crucial role in regulating cellular stress responses, calcium homeostasis, and apoptosis.[2][3][4] It functions as a calcium leak channel in the ER, thereby modulating intracellular calcium signaling.[2][3][5] Dysregulation of TMBIM6 expression is implicated in various diseases, including cancer, where it is often overexpressed and associated with tumor progression, metastasis, and chemoresistance.[1][6][7][8] These associations make TMBIM6 a compelling therapeutic target for the development of novel antagonist compounds.

This application note provides a detailed protocol for a cellular assay to identify and characterize antagonists of TMBIM6. The primary assay is a cell viability and apoptosis assay in a cancer cell line overexpressing TMBIM6. Downstream assays to confirm the mechanism of action of potential antagonists by measuring key signaling events are also described. A known TMBIM6 antagonist, BIA, can be used as a positive control in these experiments.[6][9]

Principle of the Assay

The assay is based on the principle that antagonizing the anti-apoptotic function of TMBIM6 will lead to increased cell death, particularly under conditions of cellular stress. TMBIM6 protects cells from apoptosis by modulating ER stress and calcium signaling.[10] By inhibiting TMBIM6, an antagonist is expected to sensitize cells to apoptotic stimuli. This can be quantified by measuring cell viability and key markers of apoptosis. The proposed cellular assay will utilize a human cancer cell line with high TMBIM6 expression to assess the efficacy of potential antagonists. The workflow involves treating the cells with the test compounds and subsequently measuring cell viability and apoptosis. Further mechanistic validation can be achieved by assessing downstream signaling pathways known to be modulated by TMBIM6, such as the ERK and AKT pathways.[1][6][11]

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| Human breast cancer cell line (e.g., MCF7, MDA-MB-231) | ATCC | Varies |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| TMBIM6 Antagonist (e.g., BIA) | Sigma-Aldrich | Inquire |

| Cell Counting Kit-8 (CCK-8) | Dojindo | CK04 |

| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |

| Propidium Iodide (PI) | Sigma-Aldrich | P4170 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |

| BCA Protein Assay Kit | Thermo Fisher | 23225 |

| Primary Antibodies (TMBIM6, p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, Cleaved Caspase-3, β-actin) | Cell Signaling | Varies |

| HRP-conjugated Secondary Antibodies | Cell Signaling | Varies |

| ECL Western Blotting Substrate | Bio-Rad | 1705061 |

| 96-well and 6-well cell culture plates | Corning | Varies |

| Flow cytometer | Beckman Coulter | Varies |

| Western blot imaging system | Bio-Rad | Varies |

Signaling Pathway and Experimental Workflow Diagrams

Caption: TMBIM6 signaling pathways and the effect of an antagonist.

Caption: Experimental workflow for testing TMBIM6 antagonist activity.

Experimental Protocols

Cell Culture

-

Culture a human cancer cell line with high TMBIM6 expression (e.g., MCF7 or MDA-MB-231) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (Primary Screening)

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the TMBIM6 antagonist compounds in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., BIA).

-

Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.

-

Incubate the plate for 24 to 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay by Flow Cytometry

-

Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the TMBIM6 antagonist at its predetermined IC50 concentration for 24 hours. Include vehicle-treated cells as a negative control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathways

-

Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the TMBIM6 antagonist at its IC50 concentration for different time points (e.g., 0, 6, 12, 24 hours).

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TMBIM6, p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C. Use β-actin as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Cell Viability Data for TMBIM6 Antagonist Screening

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Vehicle Control | - | 100 ± 5.2 | - |

| BIA (Positive Control) | 0.1 | 95.3 ± 4.1 | 1.5 |

| 1.0 | 62.1 ± 3.5 | ||

| 10.0 | 15.8 ± 2.9 | ||

| Test Compound 1 | 0.1 | 98.2 ± 6.3 | > 50 |

| 1.0 | 90.5 ± 5.8 | ||

| 10.0 | 85.1 ± 4.9 | ||

| Test Compound 2 | 0.1 | 85.4 ± 4.7 | 2.8 |

| 1.0 | 55.2 ± 3.9 | ||

| 10.0 | 20.3 ± 3.1 |

Table 2: Apoptosis Analysis by Flow Cytometry

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| Vehicle Control | 92.5 ± 3.1 | 3.2 ± 0.8 | 2.1 ± 0.5 |

| BIA (1.5 µM) | 45.3 ± 4.5 | 28.9 ± 2.7 | 22.5 ± 2.1 |

| Test Compound 2 (2.8 µM) | 51.7 ± 3.9 | 25.1 ± 2.2 | 19.8 ± 1.9 |

Table 3: Western Blot Densitometry Analysis

| Treatment | p-ERK/ERK Ratio | p-AKT/AKT Ratio | Bcl-2/β-actin Ratio | Bax/β-actin Ratio | Cleaved Caspase-3/β-actin Ratio |

| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| BIA (1.5 µM) | 0.35 | 0.42 | 0.48 | 1.85 | 3.12 |

| Test Compound 2 (2.8 µM) | 0.41 | 0.49 | 0.55 | 1.73 | 2.89 |

Conclusion

The described cellular assays provide a robust framework for the identification and characterization of TMBIM6 antagonists. By combining a primary screen for cell viability with secondary assays for apoptosis and mechanism of action, researchers can effectively evaluate the potential of novel compounds to target TMBIM6 for therapeutic intervention in diseases such as cancer. The use of a known antagonist as a positive control and the analysis of key downstream signaling molecules will ensure the reliability and mechanistic relevance of the screening results.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]

- 8. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adenoviral TMBIM6 vector attenuates ER-stress-induced apoptosis in a neonatal hypoxic-ischemic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of TMBIM6 and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein primarily localized in the endoplasmic reticulum (ER). TMBIM6 is a critical regulator of cellular stress responses, playing significant roles in apoptosis, ER stress, calcium homeostasis, and autophagy. Its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it and its downstream signaling pathways attractive targets for therapeutic development.

These application notes provide a detailed protocol for the detection and analysis of TMBIM6 and its key downstream targets using Western blotting. The outlined procedures and data will enable researchers to effectively probe the TMBIM6 signaling network in various cellular contexts.

Signaling Pathways and Experimental Workflow

To visualize the intricate relationships within the TMBIM6 signaling cascade and the general procedure for its analysis, the following diagrams are provided.

Caption: TMBIM6 Signaling Pathways.

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The following tables provide a summary of recommended antibody dilutions and expected molecular weights for TMBIM6 and its key downstream targets. These values are starting points and may require optimization for specific experimental conditions.

Table 1: Primary Antibody Dilutions and Molecular Weights

| Target Protein | Recommended Dilution | Observed Molecular Weight (kDa) |

| TMBIM6 | 1:500 - 1:2000 | ~27 kDa |

| p-IRE1α (Ser724) | 1:1000 | ~110 kDa |

| Total IRE1α | 1:1000 | ~110 kDa |

| p-PERK (Thr980) | 1:1000 | ~140 kDa |

| Total PERK | 1:1000 | ~140 kDa |

| Cleaved Caspase-3 | 1:500 - 1:1000 | ~17/19 kDa |

| Total Caspase-3 | 1:1000 | ~35 kDa |

| Bcl-2 | 1:1000 | ~26 kDa |

| BAX | 1:1000 | ~20 kDa |

| p-AKT (Ser473) | 1:1000 | ~60 kDa |

| Total AKT | 1:1000 | ~60 kDa |

| β-Actin (Loading Control) | 1:1000 - 1:5000 | ~42 kDa |

Table 2: Secondary Antibody Dilutions

| Secondary Antibody | Recommended Dilution |

| Anti-rabbit IgG, HRP-linked | 1:2000 - 1:10000 |

| Anti-mouse IgG, HRP-linked | 1:2000 - 1:10000 |

Detailed Experimental Protocols

Cell Lysis and Protein Extraction

This protocol is designed for cultured mammalian cells.

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (see recipe below)

-

Protease and Phosphatase Inhibitor Cocktails

RIPA Lysis Buffer Recipe (100 mL):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

1% Sodium deoxycholate

-

0.1% SDS

-

Add fresh protease and phosphatase inhibitors before use.

Procedure:

-

Grow cells to 80-90% confluency in appropriate culture dishes.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the dish (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-